1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C16H19ClO2 and a molecular weight of 278.774 g/mol. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group, with a 3-chloro-4-cyclohexylphenyl substituent. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation . The reaction conditions typically involve the use of a Rh2(S-PTAD)4 catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding alcohols or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include alcohols, esters, and substituted derivatives of the original compound .
Scientific Research Applications
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the carboxylic acid group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3-Chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but lacks the cyclohexyl group, which may affect its reactivity and applications.
Cyclopropanecarboxylic acid: A simpler compound with a cyclopropane ring and a carboxylic acid group, used as a precursor in various synthetic routes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
26961-87-5 |
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Molecular Formula |
C16H19ClO2 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
1-(3-chloro-4-cyclohexylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H19ClO2/c17-14-10-12(16(8-9-16)15(18)19)6-7-13(14)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,18,19) |
InChI Key |
GQPHFVLGXFRQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C3(CC3)C(=O)O)Cl |
Origin of Product |
United States |
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